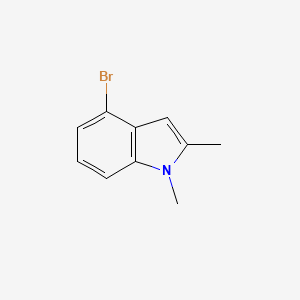

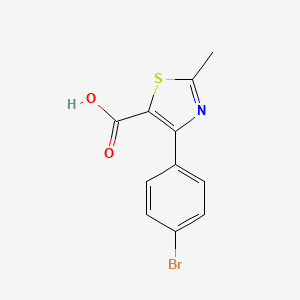

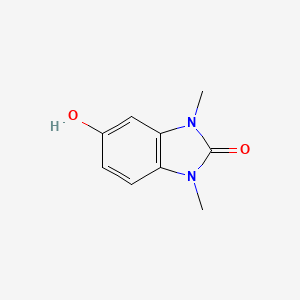

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde

概要

説明

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP is (CH3)2NC5H4N . It is a derivative of pyridine and is more basic due to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . Its molar mass is 122.17 g/mol .科学的研究の応用

Photophysical Properties and Applications

4-(Dimethylamino)-2-methylpyrimidine-5-carbaldehyde and its derivatives have been studied for their unique photophysical properties. For instance, 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone have been investigated in various solvents, revealing insights into Twisted Intramolecular Charge-Tranfer (TICT) state formation and fluorescent H-aggregates. These findings suggest potential applications in probing solvent polarity and microenvironments containing hydrogen bonding groups, and as laser dyes in specific mediums due to their high quantum yield of fluorescence (Cigáň et al., 2013).

Synthesis and Chemical Reactions

The compound and its analogs play a significant role in synthetic chemistry. For example, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde have been synthesized, leading to the development of various substituted derivatives useful in chemical reactions (Vyzhdak et al., 2005). Additionally, derivatives such as 4-aminopyrimidine-5-carbaldehyde oximes show potent VEGFR-2 inhibitory activity, which is significant in the context of medicinal chemistry (Huang et al., 2011).

Application in Antifungal Agents

Synthesis and DFT Calculations of novel Vanillin-Chalcones and their derivatives demonstrate antifungal properties against various fungal species. This research opens up potential applications in developing new antifungal agents (Illicachi et al., 2017).

Catalysis and Organic Synthesis

The compound and its analogs have been explored in the field of catalysis and organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation of inert alcohols, demonstrating its utility in organic synthesis (Liu et al., 2014).

作用機序

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-9-4-7(5-12)8(10-6)11(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOJUOJDIJRPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)